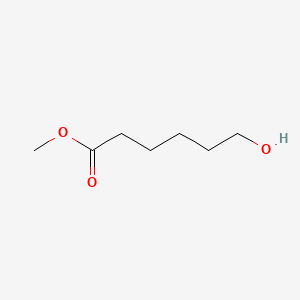

Methyl 6-hydroxyhexanoate

Description

The exact mass of the compound Methyl 6-hydroxyhexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-hydroxyhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxyhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJZXHZRXDLCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113007-78-6 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113007-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40196517 | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-43-7 | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Methyl 6-hydroxyhexanoate?

This technical guide provides a comprehensive overview of the physical properties of Methyl 6-hydroxyhexanoate (B1236181), tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Methyl 6-hydroxyhexanoate is an organic compound, specifically a hydroxy ester, with the chemical formula C₇H₁₄O₃.[1][][3][4] It is characterized as a colorless to light yellow, clear liquid or oil at room temperature.[5][6][7][8][9] This bifunctional molecule, containing both a hydroxyl and a methyl ester group, serves as a versatile intermediate in organic synthesis, including in the preparation of fragrances, polymers, and pharmaceutical compounds.[1][7][10]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of Methyl 6-hydroxyhexanoate based on available data. Note that some values are estimated and should be treated as such.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | [1][][3][4][8] | |

| Molecular Weight | 146.18 - 146.19 g/mol | [1][][3][4][8] | |

| Melting Point | 40 - 42 °C | [1] | |

| 123 - 124 °C | In presence of solvents (benzene, cyclohexane, acetone) | [3][8][10] | |

| Boiling Point | 199.6 °C | @ 760 mmHg (1 atm) (Estimated) | [][11] |

| 123 °C | @ 12 mmHg (Torr) | [3][6][8][10] | |

| Density | 1.007 - 1.0214 g/cm³ | @ 20-25 °C | [][3][8][12] |

| Specific Gravity | 1.03 | 20/20 | [6] |

| Vapor Pressure | 0.1 mmHg | @ 25 °C (Estimated) | [11] |

| Flash Point | 73.8 - 74 °C | Tag Closed Cup (TCC) | [6][11] |

| Water Solubility | 45,850 mg/L (45.85 g/L) | @ 25 °C (Estimated) | [11] |

| Solubility (Organic) | Moderately soluble in ethyl acetate, THF; Soluble in ethanol, ether; Slightly soluble in chloroform, DMSO. | [1][3][7][8] | |

| Acidity (pKa) | 15.12 ± 0.10 | Predicted | [3][8][10] |

| Partition Coefficient (logP) | 0.300 | Octanol/Water (Estimated) | [3][8][11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Methyl 6-hydroxyhexanoate.

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (600 MHz, CDCl₃) δ: 3.66 (s, 3H, -OCH₃), 3.64 (t, J=6.5 Hz, 2H, -CH₂OH), 2.32 (t, J=7.5 Hz, 2H, -C(=O)CH₂-), 1.74 (s, 1H, -OH), 1.65 (p, J=7.5 Hz, 2H), 1.57 (p, J=6.7 Hz, 2H), 1.39 (p, J=7.7 Hz, 2H) | [9] |

| ¹³C NMR | (151 MHz, CDCl₃) δ: 174.32 (C=O), 62.77 (-CH₂OH), 51.63 (-OCH₃), 34.12, 32.44, 25.42, 24.76 (Aliphatic -CH₂-) | [9] |

| Mass Spectrometry | APCI-MS (m/z): Calculated for C₇H₁₄O₃ [M-H]⁻ = 147.1016, Found = 147.1074 | [9] |

Experimental Protocols

Synthesis via Fischer Esterification

Methyl 6-hydroxyhexanoate can be synthesized by the Fischer esterification of 6-hydroxyhexanoic acid with methanol (B129727).[10]

-

Objective: To produce Methyl 6-hydroxyhexanoate from its corresponding carboxylic acid and alcohol.

-

Materials: 6-hydroxyhexanoic acid, methanol (excess), concentrated sulfuric acid (catalyst), sodium bicarbonate solution (5%), saturated sodium chloride solution (brine), anhydrous magnesium sulfate (B86663), and standard laboratory glassware.

-

Procedure:

-

Combine 6-hydroxyhexanoic acid with an excess of methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium toward the product.[13]

-

After cooling, neutralize the excess acid by washing the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities.

-

Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the excess methanol solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Methyl 6-hydroxyhexanoate.[13]

-

Determination of Physical Properties

-

Boiling Point: The boiling point is determined during vacuum distillation.[13] A thermometer is placed at the vapor path of the distillation apparatus, and the temperature at which the liquid's vapor pressure equals the system's pressure (and the liquid condenses) is recorded.

-

Density: Density is measured by accurately weighing a precise volume of the purified liquid using a pycnometer at a controlled temperature.

-

Solubility: Qualitative solubility is assessed by adding a small amount of the ester to various solvents (e.g., water, ethanol, hexane) and observing its miscibility at a given temperature.[14]

-

Spectroscopic Analysis: The identity and purity of the final product are confirmed using spectroscopic methods.[9][15]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as a broad absorption for the -OH group (~3300 cm⁻¹) and a strong absorption for the C=O of the ester (~1740 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, confirming the precise structure of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural information from its fragmentation pattern.

-

Visualizations

Logical Relationships of Molecular Structure to Physical Properties

The physical properties of Methyl 6-hydroxyhexanoate are a direct consequence of its molecular structure, which contains a polar ester group, a hydrogen-bonding hydroxyl group, and a nonpolar alkyl chain.

Caption: Structure-Property Relationships of Methyl 6-hydroxyhexanoate.

General Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the laboratory synthesis, purification, and analysis of Methyl 6-hydroxyhexanoate.

Caption: Workflow for Synthesis and Analysis of Methyl 6-hydroxyhexanoate.

References

- 1. methyl 6-hydroxyhexanoate; CAS No.: 4547-43-7 [chemshuttle.com]

- 3. 4547-43-7 CAS MSDS (6-HYDROXYHEXANOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Hexanoic acid, 6-hydroxy-, methyl ester | C7H14O3 | CID 3083855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 6-hydroxyhexanoate | 4547-43-7 [sigmaaldrich.com]

- 6. Methyl 6-Hydroxyhexanoate | 4547-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. htdchem.com [htdchem.com]

- 8. 6-HYDROXYHEXANOIC ACID METHYL ESTER | 4547-43-7 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. chembk.com [chembk.com]

- 11. methyl 6-hydroxyhexanoate, 4547-43-7 [thegoodscentscompany.com]

- 12. Methyl 6-hydroxyhexanoate | 4547-43-7 | EAA54743 [biosynth.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. lehigh.edu [lehigh.edu]

Chemical structure and IUPAC name of Methyl 6-hydroxyhexanoate.

This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physico-chemical properties of Methyl 6-hydroxyhexanoate (B1236181), tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

Methyl 6-hydroxyhexanoate is an organic compound that features both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group. The molecule consists of a six-carbon straight chain. The carboxyl group is esterified with methanol, and a hydroxyl group is located at the opposite end of the carbon chain (position 6).

-

IUPAC Name: methyl 6-hydroxyhexanoate[][2]

-

Synonyms: 6-Hydroxyhexanoic acid methyl ester, Methyl 6-hydroxycaproate[3][4]

-

CAS Number: 4547-43-7[][5]

-

Chemical Formula: C₇H₁₄O₃[][2]

-

Canonical SMILES: COC(=O)CCCCCO[][2]

The structure is depicted below:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Methyl 6-hydroxyhexanoate.

| Property | Value | Reference(s) |

| Molecular Weight | 146.18 g/mol | [][2] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Boiling Point | 199.6 °C at 760 mmHg (estimated) 123 °C at 12 mmHg | [3] |

| Flash Point | 74 °C | |

| Density | 1.021 g/cm³ | [7] |

| Solubility | Moderately soluble in organic solvents like ethyl acetate (B1210297) and tetrahydrofuran; poorly soluble in water. | [5] |

| ¹H NMR (600 MHz, CDCl₃) | δ 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.74 (s, 1H), 1.65 (p, J = 7.5 Hz, 2H), 1.57 (p, J = 6.7 Hz, 2H), 1.39 (p, J = 7.7 Hz, 2H) | [6] |

| ¹³C NMR (151 MHz, CDCl₃) | δ 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76 | [6] |

| Mass Spectrometry | APCI MS (m/z): Calculated for C₇H₁₄O₃ [M-H]⁺ = 147.1016, Found = 147.1074 | [6] |

Experimental Protocols

Detailed methodologies for the characterization and synthesis of Methyl 6-hydroxyhexanoate and related compounds are crucial for reproducibility.

3.1. Synthesis of 6-Hydroxyhexanoic Acid from ε-Caprolactone

A foundational precursor, 6-hydroxyhexanoic acid, can be synthesized from ε-caprolactone.

-

Reaction: A solution of ε-caprolactone (10.0 g, 87.6 mmol) in 0.5 M NaOH (200 mL) is stirred at room temperature for 12 hours.[8]

-

Work-up: The reaction mixture is neutralized using Amberlite IR-120 (H⁺) resin.[8]

-

Purification: The resin is filtered off, and the solvent is evaporated under reduced pressure to yield 6-hydroxyhexanoic acid as a colorless oil (11.3 g, 98% yield).[8] The subsequent esterification to the methyl ester can be achieved through standard methods such as Fischer esterification.

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The sample is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: Spectra are acquired on a 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[6]

-

¹³C NMR: Spectra are acquired on a 151 MHz spectrometer, with chemical shifts reported in ppm.[6]

-

-

Mass Spectrometry (MS):

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of Methyl 6-hydroxyhexanoate.

Caption: Characterization workflow for Methyl 6-hydroxyhexanoate.

References

- 2. Hexanoic acid, 6-hydroxy-, methyl ester | C7H14O3 | CID 3083855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 6-hydroxyhexanoate, 4547-43-7 [thegoodscentscompany.com]

- 4. Methyl 6-hydroxyhexanoate - CAS:4547-43-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. methyl 6-hydroxyhexanoate; CAS No.: 4547-43-7 [chemshuttle.com]

- 6. rsc.org [rsc.org]

- 7. Methyl 6-hydroxyhexanoate | 4547-43-7 | EAA54743 [biosynth.com]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis of Methyl 6-Hydroxyhexanoate from ε-Caprolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-hydroxyhexanoate (B1236181) is a valuable bifunctional molecule serving as a key intermediate in organic synthesis and as a building block for various functional materials and potential pharmaceutical agents.[1][2] Its synthesis via the ring-opening of ε-caprolactone with methanol (B129727) represents a straightforward and atom-economical approach. This guide provides an in-depth overview of this transformation, detailing the underlying reaction pathway, catalytic systems, experimental protocols, and quantitative data to support laboratory and developmental applications.

Reaction Pathway and Mechanism

The synthesis of methyl 6-hydroxyhexanoate from ε-caprolactone is a classic example of a ring-opening reaction, specifically, the methanolysis of a cyclic ester (lactone). The reaction involves the nucleophilic attack of methanol on the carbonyl carbon of the ε-caprolactone ring. This process is typically facilitated by a catalyst that activates the lactone, the alcohol, or both.

The generally accepted mechanism, particularly under acid or metal catalysis, is a coordination-insertion mechanism.[3] The catalyst coordinates to the carbonyl oxygen of the ε-caprolactone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This results in the formation of a tetrahedral intermediate. Subsequent cleavage of the endocyclic C-O bond opens the ring and, following proton transfer, yields the final product, methyl 6-hydroxyhexanoate.[4]

Caption: Chemical transformation of ε-caprolactone to methyl 6-hydroxyhexanoate.

Catalytic Systems

A variety of catalysts can be employed to promote the ring-opening of ε-caprolactone with methanol. The choice of catalyst influences reaction conditions, yield, and selectivity.

-

Acid Catalysis: Strong acids, such as sulfonic acids (e.g., trifluoromethanesulfonic acid), can act as bifunctional catalysts, activating both the lactone and the methanol.[4]

-

Metal-based Catalysts: Organometallic compounds are widely used, with tin(II) octoate (Sn(Oct)₂) being a common and effective catalyst for the ring-opening polymerization of lactones, a reaction that proceeds via the same initial ring-opening step.[3][5] These catalysts often require an alcohol as a co-initiator.[5] Other metals are also being explored to reduce toxicity.[6][7]

-

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), offer a green and highly selective alternative.[8] These enzymatic reactions can be performed under mild conditions and are gaining traction for sustainable chemical synthesis.[8]

-

Organocatalysts: Certain organic molecules can also catalyze the reaction, providing a metal-free alternative.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen catalytic system and reaction parameters. The following table summarizes data from various reported methods for the ring-opening of ε-caprolactone. While many studies focus on polymerization, the initial ring-opening to form the monomeric ester is the fundamental first step.

| Catalyst System | Initiator/Co-catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference/Notes |

| Sn(Oct)₂ | n-Hexanol | 160 | 0.5 - 2 | >85 | ~89 (for PCL) | [5] High conversion for polymerization. |

| Lipase | - | 60 | 48 | >90 | - | [9][10] Enzymatic ring-opening. |

| Sulfonic Acids | Methanol | (Computational Study) | - | - | - | [4] Mechanistic study. |

| TBAPINO | Benzyl Alcohol | 120 | 2 | >85 | - | [11] Organocatalyst for bulk polymerization. |

Note: Much of the available literature focuses on the polymerization of ε-caprolactone (PCL), where methyl 6-hydroxyhexanoate can be an intermediate or the result of a controlled, limited reaction. High yields of the monomeric product are achieved by using a large excess of methanol.

Experimental Protocols

Below are representative experimental protocols for the synthesis of methyl 6-hydroxyhexanoate.

Protocol 1: Acid-Catalyzed Methanolysis (General Procedure)

This protocol is a generalized procedure based on the principles of acid-catalyzed ring-opening.

Materials:

-

ε-Caprolactone

-

Anhydrous Methanol (large excess)

-

Acid Catalyst (e.g., p-toluenesulfonic acid, Amberlite IR-120 H⁺ resin)

-

Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 eq).

-

Add the acid catalyst (e.g., 0.01-0.05 eq of a soluble acid or a catalytic amount of resin).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the mixture to room temperature. If a solid resin catalyst was used, filter it off.

-

Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the majority of the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude methyl 6-hydroxyhexanoate by vacuum distillation or silica (B1680970) gel column chromatography to yield a colorless oil or a low-melting solid.

Protocol 2: Base-Catalyzed Hydrolysis followed by Esterification

This two-step approach first hydrolyzes the lactone to the sodium salt of 6-hydroxyhexanoic acid, which is then acidified and esterified.

Step A: Hydrolysis of ε-Caprolactone

-

Dissolve ε-caprolactone (1.0 eq) in a 0.5 M sodium hydroxide (B78521) (NaOH) solution (2.0 eq).[12]

-

Stir the solution at room temperature for 12 hours.[12]

-

Neutralize the mixture with a strong acid resin (e.g., Amberlite IR-120 H⁺) until a neutral pH is reached.[12]

-

Filter the resin and concentrate the aqueous solution under reduced pressure to obtain crude 6-hydroxyhexanoic acid.[12]

Step B: Fischer Esterification

-

Dissolve the crude 6-hydroxyhexanoic acid in a large excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux for 4-8 hours.

-

Follow the work-up and purification steps as described in Protocol 1 (steps 5-11).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of methyl 6-hydroxyhexanoate.

Caption: General experimental workflow for the synthesis of methyl 6-hydroxyhexanoate.

Applications in Research and Drug Development

Methyl 6-hydroxyhexanoate is a versatile intermediate.[1] Its two functional groups—a terminal hydroxyl and a methyl ester—can be selectively modified.

-

Building Block: It serves as a precursor for more complex molecules in organic synthesis.[1] The hydroxyl group can undergo etherification or further esterification, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.

-

Pharmaceutical Intermediates: Derivatives of methyl 6-hydroxyhexanoate can be explored as potential drug candidates, for instance, in the development of antimicrobial agents.[1] It is also used as a precursor for monoclonal antibodies for cancer therapy.[2]

-

Polymer Science: It is the monomeric unit of poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester (B1180765) widely used in biomedical applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.[3][13]

References

- 1. methyl 6-hydroxyhexanoate; CAS No.: 4547-43-7 [chemshuttle.com]

- 2. biosynth.com [biosynth.com]

- 3. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Metal catalysts for ε-caprolactone polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copolyesters of ε-caprolactone and l-lactide catalyzed by a tetrabutylammonium phthalimide-N-oxyl organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 6-hydroxyhexanoate (CAS 4547-43-7): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-hydroxyhexanoate (B1236181) (CAS 4547-43-7), a valuable building block in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Identification

-

Chemical Name: Methyl 6-hydroxyhexanoate

-

CAS Number: 4547-43-7

-

Molecular Formula: C₇H₁₄O₃

-

Molecular Weight: 146.18 g/mol

-

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for Methyl 6-hydroxyhexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Methyl 6-hydroxyhexanoate (600 MHz, Chloroform-d) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.66 | s | - | 3H | -OCH₃ |

| 3.64 | t | 6.5 | 2H | -CH₂-OH |

| 2.32 | t | 7.5 | 2H | -C(O)-CH₂- |

| 1.74 | s | - | 1H | -OH |

| 1.65 | p | 7.5 | 2H | -C(O)-CH₂-CH₂- |

| 1.57 | p | 6.7 | 2H | -CH₂-CH₂-OH |

| 1.39 | p | 7.7 | 2H | -CH₂-CH₂-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data of Methyl 6-hydroxyhexanoate (151 MHz, Chloroform-d) [1]

| Chemical Shift (δ) ppm | Assignment |

| 174.32 | C=O |

| 62.77 | -CH₂-OH |

| 51.63 | -OCH₃ |

| 34.12 | -C(O)-CH₂- |

| 32.44 | -CH₂-CH₂-OH |

| 25.42 | -C(O)-CH₂-CH₂- |

| 24.76 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Methyl 6-hydroxyhexanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (alkane) |

| 1750-1735 | Strong | C=O stretch (ester) |

| 1320-1000 | Strong | C-O stretch (alcohol, ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl 6-hydroxyhexanoate

| Technique | Ionization Mode | m/z | Assignment |

| APCI-MS | Negative | 147.1074 | [M-H]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of Methyl 6-hydroxyhexanoate is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 600 MHz instrument. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as Methyl 6-hydroxyhexanoate, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the data is presented in terms of wavenumber (cm⁻¹) versus transmittance (%).

Mass Spectrometry (MS)

Sample Preparation and Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC) for separation from any impurities. For GC-MS analysis, the sample is dissolved in a volatile organic solvent.

Instrumentation and Ionization: In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl 6-hydroxyhexanoate.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of Methyl 6-Hydroxyhexanoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 6-hydroxyhexanoate (B1236181), a versatile intermediate in various synthetic and pharmaceutical applications. While extensive quantitative solubility data in a broad range of organic solvents is not widely available in public literature, this document consolidates the existing qualitative information and presents a detailed, adaptable experimental protocol for the precise determination of its solubility. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a critical parameter for process development, formulation design, and theoretical modeling.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Methyl 6-hydroxyhexanoate possesses both a polar hydroxyl (-OH) group and a moderately polar ester group, along with a nonpolar hydrocarbon chain. This amphiphilic nature suggests its solubility will vary significantly across the spectrum of organic solvents.

Qualitative Solubility Profile of Methyl 6-Hydroxyhexanoate

Based on available data, the solubility of methyl 6-hydroxyhexanoate in various common organic solvents has been qualitatively described. This information, while not quantitative, provides a valuable starting point for solvent selection in experimental work.

| Solvent | Solvent Class | Reported Solubility |

| Water | Polar Protic | 4.585e+004 mg/L @ 25 °C (est.)[1] |

| Ethanol | Polar Protic | Soluble |

| Diethyl Ether | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble |

| Chloroform | Chlorinated | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[2] |

Note: The terms "Soluble," "Moderately Soluble," and "Slightly Soluble" are qualitative and can vary between sources. For precise applications, quantitative determination is essential.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle

An excess amount of the solute (methyl 6-hydroxyhexanoate) is equilibrated with a known volume of the solvent at a constant temperature. The mixture is agitated for a sufficient duration to ensure that the solvent is saturated with the solute. After reaching equilibrium, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Materials and Equipment

-

Methyl 6-hydroxyhexanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV/RI, or a calibrated refractometer)

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of methyl 6-hydroxyhexanoate into a series of vials. The presence of undissolved solid after equilibration is crucial.

-

Solvent Addition: Precisely add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted (or undiluted) sample using a pre-calibrated analytical instrument to determine the concentration of methyl 6-hydroxyhexanoate.

Data Analysis

The solubility is calculated from the measured concentration and any dilution factors. It is typically expressed in units such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (χ).

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of methyl 6-hydroxyhexanoate in the saturated solvent is critical for accuracy. Suitable methods include:

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and sensitive method for volatile and semi-volatile organic compounds. A calibration curve must be prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Depending on the solvent and the presence of a chromophore in the solute, HPLC with a UV or Refractive Index (RI) detector can be employed. An RI detector is often suitable for compounds with no strong UV absorbance.

-

Refractive Index Measurement: For binary solutions, a precisely measured refractive index can be correlated to concentration using a calibration curve. This method is simple and rapid but requires high purity of both solute and solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of methyl 6-hydroxyhexanoate.

Signaling Pathway Analogy in Solubility: A Conceptual Visualization

While not a biological signaling pathway, the interplay of factors influencing solubility can be conceptually visualized in a similar manner. The following diagram illustrates the relationship between the compound's properties, the solvent's properties, and the resulting solubility, highlighting the key intermolecular forces at play.

References

An In-depth Technical Guide on the Discovery and History of Methyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-hydroxyhexanoate (B1236181), a versatile bifunctional molecule, has carved a niche for itself in various scientific domains, from polymer chemistry to the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery and historical development of this valuable compound. While a definitive first synthesis remains elusive in readily available literature, this document traces the evolution of its preparative methods, from early explorations of ω-hydroxy esters to modern, efficient catalytic processes. We will delve into the key synthetic strategies, supported by detailed experimental protocols and quantitative data, and visualize the underlying chemical principles through logical diagrams.

Introduction: The Emergence of a Versatile Building Block

The history of Methyl 6-hydroxyhexanoate is intrinsically linked to the broader exploration of ω-hydroxy acids and their esters. These compounds, possessing both a hydroxyl and a carboxyl functional group, offer a unique platform for chemical elaboration, serving as precursors to polyesters, lactones, and a variety of other complex organic molecules. While pinpointing the exact moment of its first isolation or synthesis is challenging based on current historical records, the scientific community's interest in such molecules grew significantly with the advent of polymer science and the need for well-defined monomers.

One of the earliest plausible routes to Methyl 6-hydroxyhexanoate would have been through the Fischer-Speier esterification of 6-hydroxyhexanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a foundational concept in organic chemistry. Another fundamental approach is the acid-catalyzed ring-opening of ε-caprolactone with methanol (B129727) . Both methods represent classic organic transformations that were well-established by the early 20th century, suggesting that the synthesis of Methyl 6-hydroxyhexanoate was achievable long before its specific properties and applications were widely investigated.

Recent literature frequently cites the synthesis of Methyl 6-hydroxyhexanoate via the ring-opening of ε-caprolactone in methanol with a catalytic amount of acid, a method highlighted in a 2014 publication by Duffy et al.[1] This suggests that while the fundamental chemistry is old, its application and optimization for this specific compound have been a subject of more recent interest.

Key Synthetic Methodologies: A Historical Perspective

The preparation of Methyl 6-hydroxyhexanoate has evolved from classical organic reactions to more sophisticated and efficient catalytic systems. This section details the primary synthetic pathways, providing a historical context and detailed experimental protocols for key methods.

Fischer-Speier Esterification of 6-Hydroxyhexanoic Acid

The direct esterification of 6-hydroxyhexanoic acid with methanol in the presence of a strong acid catalyst represents one of the most straightforward and historically significant methods for preparing Methyl 6-hydroxyhexanoate.

Reaction Pathway:

Experimental Protocol (Hypothetical Early 20th Century Method):

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 6-hydroxyhexanoic acid (1 equivalent).

-

Reagent Addition: An excess of methanol (10-20 equivalents) is added to the flask to serve as both reactant and solvent. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques available at the time, such as changes in solubility or by isolating and characterizing small samples.

-

Workup and Purification: Upon completion, the excess methanol is removed by distillation. The remaining mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure.

Acid-Catalyzed Ring-Opening of ε-Caprolactone

The ring-opening of ε-caprolactone with methanol is a highly efficient and atom-economical method for the synthesis of Methyl 6-hydroxyhexanoate. This method has become increasingly popular in modern synthetic chemistry. A 2014 paper by Duffy et al. describes a high-yield synthesis using this approach.[1]

Reaction Pathway:

Experimental Protocol (Optimized from Duffy et al., 2014): [1]

-

Reagents: ε-caprolactone, methanol, and a catalytic amount of sulfuric acid.[1]

-

Procedure: To a solution of ε-caprolactone in methanol, a catalytic amount of sulfuric acid is added.[1] The reaction is stirred at room temperature.

-

Reaction Time: The original procedure by Duffy et al. suggested a reaction time of 48 hours, which was later optimized to 30 minutes.[1]

-

Purification: The reaction mixture can be purified to yield Methyl 6-hydroxyhexanoate in high yield (81%), and according to an optimized procedure, purification by distillation was not required.[1]

Enzymatic Synthesis

In more recent years, enzymatic methods have been explored for the synthesis of poly-6-hydroxyhexanoate, where Methyl 6-hydroxyhexanoate can be a key intermediate or a model compound for studying the polymerization process.[2] Lipases are often employed as catalysts in these biotransformations.[3]

Experimental Workflow:

Quantitative Data

This section summarizes the key physical and chemical properties of Methyl 6-hydroxyhexanoate.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [3] |

| Molecular Weight | 146.18 g/mol | [3] |

| CAS Number | 4547-43-7 | [3] |

| Density | 1.021 g/cm³ | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Pleasant, fruity | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water | [4][5] |

Applications and Significance in Research and Development

Methyl 6-hydroxyhexanoate serves as a valuable intermediate in a variety of chemical syntheses. Its bifunctional nature allows for selective reactions at either the hydroxyl or the ester group.

-

Polymer Chemistry: It is a key monomer or model compound for the synthesis of biodegradable polyesters like poly(ε-caprolactone) (PCL).[2]

-

Pharmaceutical Synthesis: The compound is a precursor for the synthesis of more complex molecules, including monoclonal antibodies for cancer therapy.[3]

-

Fragrance and Flavor Industry: Its pleasant, fruity odor makes it a candidate for use in fragrances and as a flavoring agent.[4]

-

Organic Synthesis: It is used as a versatile building block for the introduction of a C6 hydroxy-ester moiety into larger molecules.

Conclusion

While the precise historical moment of the discovery of Methyl 6-hydroxyhexanoate remains to be definitively established, its synthesis is rooted in fundamental organic reactions that have been known for over a century. The evolution of its preparation from classical esterification and lactone ring-opening to modern enzymatic processes highlights the enduring importance of this versatile molecule. As research in biodegradable polymers, pharmaceuticals, and green chemistry continues to advance, the demand for efficient and sustainable methods for the synthesis of Methyl 6-hydroxyhexanoate is likely to grow, ensuring its continued relevance in the scientific landscape. This guide provides a foundational understanding of its history, synthesis, and properties for professionals in the field.

References

- 1. BJOC - Convergent synthetic methodology for the construction of self-adjuvanting lipopeptide vaccines using a novel carbohydrate scaffold [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 6-hydroxyhexanoate | 4547-43-7 | EAA54743 [biosynth.com]

- 4. CAS 4547-43-7: Hexanoic acid, 6-hydroxy-, methyl ester [cymitquimica.com]

- 5. methyl 6-hydroxyhexanoate; CAS No.: 4547-43-7 [chemshuttle.com]

A Technical Guide to the Thermochemical Profile of Methyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available thermochemical and physical data for Methyl 6-hydroxyhexanoate (B1236181). Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document focuses on reported physical properties, a detailed experimental protocol for its synthesis, and generalized methodologies for the experimental determination of its thermochemical characteristics. Furthermore, this guide presents key reaction pathways and experimental workflows in the form of diagrams to aid in research and development activities. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who are working with or exploring the applications of Methyl 6-hydroxyhexanoate.

Introduction

This guide aims to collate the existing physical property data and provide detailed procedural outlines for both its synthesis and the experimental determination of its thermochemical properties, thereby offering a practical framework for researchers.

Physicochemical Properties

While specific experimental thermochemical data remains elusive, a summary of the available physical and computed properties of Methyl 6-hydroxyhexanoate is presented in Table 1. These values have been aggregated from various chemical supplier databases and computational sources.

Table 1: Physical and Computed Properties of Methyl 6-hydroxyhexanoate

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 146.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 4547-43-7 | --INVALID-LINK--[1] |

| Appearance | Colorless to Light yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 123 °C at 12 mmHg | --INVALID-LINK-- |

| Melting Point | 123-124 °C (Note: This appears anomalous for a liquid at room temperature and may be incorrectly reported in the source) | --INVALID-LINK-- |

| Density | 1.021 g/cm³ | --INVALID-LINK--[2] |

| LogP (Computed) | 0.7121 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

| Rotatable Bonds | 5 | --INVALID-LINK--[1] |

Synthesis of Methyl 6-hydroxyhexanoate

A common and efficient method for the synthesis of Methyl 6-hydroxyhexanoate is through the ring-opening of ε-caprolactone followed by esterification. A lipase-catalyzed approach offers a green and selective alternative to traditional chemical methods.[2][3]

Experimental Protocol: Lipase-Catalyzed Synthesis from ε-Caprolactone

This protocol describes a one-pot synthesis of Methyl 6-hydroxyhexanoate from ε-caprolactone and methanol (B129727), catalyzed by an immobilized lipase (B570770).

Materials:

-

ε-caprolactone

-

Methanol (anhydrous)

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

tert-Butanol (as solvent)

-

Molecular sieves (for drying)

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel with temperature control and stirring

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with ε-caprolactone and a molar excess of anhydrous methanol in tert-butanol. The vessel is purged with an inert gas.

-

Enzyme Addition: Immobilized lipase is added to the reaction mixture. The amount of enzyme is typically between 5-10% of the substrate weight.

-

Reaction Conditions: The reaction mixture is stirred at a constant temperature, typically between 40-60°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Removal: Upon completion of the reaction, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.

-

Solvent Removal: The solvent and excess methanol are removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure Methyl 6-hydroxyhexanoate.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Thermochemical Data

The determination of key thermochemical data such as the enthalpy of formation requires specialized calorimetric techniques. The following are generalized protocols for determining the standard enthalpy of combustion (from which the enthalpy of formation can be calculated) and for characterizing thermal transitions.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

This protocol provides a general outline for determining the enthalpy of combustion of a liquid sample like Methyl 6-hydroxyhexanoate using an isoperibol bomb calorimeter.

Materials and Equipment:

-

Isoperibol bomb calorimeter

-

Oxygen bomb

-

Crucible (e.g., platinum or stainless steel)

-

Benzoic acid (for calibration)

-

Liquid sample (Methyl 6-hydroxyhexanoate)

-

Fuse wire (e.g., nickel-chromium)

-

High-pressure oxygen source

-

Analytical balance

-

Temperature sensor with high resolution

-

Data acquisition system

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, under controlled conditions.

-

Sample Preparation: A precise mass of the liquid sample (Methyl 6-hydroxyhexanoate) is weighed into the crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Bomb Assembly and Charging: The bomb is assembled and sealed. It is then purged with oxygen to remove atmospheric nitrogen and subsequently charged with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter lid with the temperature sensor and stirrer is secured.

-

Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Data Analysis: The corrected temperature rise is used, along with the heat capacity of the calorimeter and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., nitric acid formation), to calculate the heat of combustion of the sample.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of Methyl 6-hydroxyhexanoate can be calculated from its standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC can be used to determine the heat capacity and to study any phase transitions (e.g., melting, boiling) of Methyl 6-hydroxyhexanoate.

Materials and Equipment:

-

Differential Scanning Calorimeter

-

Hermetic sample pans (e.g., aluminum)

-

Analytical balance

-

Reference material (e.g., an empty, sealed pan)

-

Purge gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the liquid sample is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with the desired temperature range and heating/cooling rate. A constant flow of purge gas is maintained.

-

Measurement: The sample is subjected to a controlled temperature program (e.g., heating from sub-ambient to a temperature above its boiling point). The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample can be determined from the heat flow signal in a region with no thermal transitions.

-

Phase Transitions: Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The temperature at the peak maximum or onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of Methyl 6-hydroxyhexanoate and provides a practical framework for its synthesis and thermochemical characterization. While there is a clear gap in the literature regarding experimentally determined thermochemical data for this compound, the presented protocols for bomb calorimetry and differential scanning calorimetry offer a clear path for researchers to obtain this critical information. The provided synthesis protocol and workflow diagrams are intended to facilitate the efficient design and execution of experimental work involving Methyl 6-hydroxyhexanoate. Further research to experimentally determine the thermochemical properties of this versatile molecule is highly encouraged to support its potential applications in various fields of chemical and pharmaceutical sciences.

References

Reactivity of the Hydroxyl Group in Methyl 6-Hydroxyhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxyhexanoate (B1236181) is a bifunctional molecule containing a terminal primary hydroxyl group and a methyl ester. This unique structure makes it a versatile building block in organic synthesis, particularly in the fields of polymer chemistry and drug development. The reactivity of the hydroxyl group is of paramount importance, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of the key reactions involving the hydroxyl group of methyl 6-hydroxyhexanoate, including detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers and professionals in drug development.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in methyl 6-hydroxyhexanoate exhibits typical reactivity for a primary alcohol, undergoing oxidation, esterification, and etherification reactions. Its unhindered nature allows for efficient conversion under various reaction conditions.

Oxidation to Methyl 6-Oxohexanoate

The oxidation of the primary alcohol in methyl 6-hydroxyhexanoate to an aldehyde, methyl 6-oxohexanoate, is a fundamental transformation. This aldehyde is a valuable intermediate for subsequent reactions such as reductive amination or Wittig reactions.

Data Presentation: Oxidation of Methyl 6-hydroxyhexanoate

| Oxidizing Agent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TEMPO/NaOCl | CH₂Cl₂/H₂O | 0 | 0.5 | >95 | General Protocol |

| PCC | CH₂Cl₂ | Room Temp. | 2 | ~85 | General Protocol |

| Dess-Martin Periodinane | CH₂Cl₂ | Room Temp. | 1-2 | >90 | General Protocol |

Experimental Protocol: TEMPO-Catalyzed Oxidation

A solution of methyl 6-hydroxyhexanoate (1.0 g, 6.84 mmol) in dichloromethane (B109758) (20 mL) is cooled to 0 °C. To this solution, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (11 mg, 0.068 mmol) and an aqueous solution of sodium hypochlorite (B82951) (NaOCl, 0.7 M, 12 mL, 8.21 mmol) containing sodium bicarbonate (0.5 g) are added. The biphasic mixture is stirred vigorously at 0 °C for 30 minutes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the organic layer is separated, washed with saturated aqueous sodium thiosulfate (B1220275) solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield methyl 6-oxohexanoate.[1][2][3][4]

Logical Relationship: Oxidation Pathway

Esterification

The hydroxyl group readily undergoes esterification with various acylating agents to form the corresponding esters. This reaction is fundamental for introducing different functional groups or for protecting the hydroxyl group.

Data Presentation: Esterification of Methyl 6-hydroxyhexanoate

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Anhydride (B1165640) | Pyridine (B92270) | CH₂Cl₂ | Room Temp. | 2 | >95 | General Protocol |

| Acetyl Chloride | Triethylamine | CH₂Cl₂ | 0 to Room Temp. | 1 | >95 | General Protocol |

| Benzoic Acid | DCC/DMAP | CH₂Cl₂ | Room Temp. | 12 | ~90 | General Protocol |

Experimental Protocol: Esterification with Acetic Anhydride

To a solution of methyl 6-hydroxyhexanoate (1.0 g, 6.84 mmol) in dichloromethane (20 mL), pyridine (0.81 g, 10.26 mmol) is added, and the mixture is cooled to 0 °C. Acetic anhydride (0.84 g, 8.21 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of water. The organic layer is separated, washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated to give methyl 6-acetoxyhexanoate.

Reaction Pathway: Esterification

Etherification

The formation of an ether bond is another key transformation of the hydroxyl group, often utilized for protection or to introduce a linker. The Williamson ether synthesis is a common method employed for this purpose.

Data Presentation: Etherification of Methyl 6-hydroxyhexanoate

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) Bromide | NaH | THF | 0 to Room Temp. | 12 | ~90 | General Protocol |

| Methyl Iodide | Ag₂O | DMF | Room Temp. | 24 | ~85 | General Protocol |

Experimental Protocol: Williamson Ether Synthesis with Benzyl Bromide

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.33 g, 8.21 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) at 0 °C, a solution of methyl 6-hydroxyhexanoate (1.0 g, 6.84 mmol) in anhydrous THF (10 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.29 g, 7.52 mmol) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, methyl 6-(benzyloxy)hexanoate, is purified by column chromatography.[5][6][7]

Experimental Workflow: Williamson Ether Synthesis

Applications in Drug Development

The dual functionality of methyl 6-hydroxyhexanoate makes it a valuable linker molecule in the design and synthesis of complex therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Linkers

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Methyl 6-hydroxyhexanoate can be elaborated into such linkers. The hydroxyl group provides a handle for attachment to one of the ligands, while the ester can be hydrolyzed to a carboxylic acid for coupling to the other ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Antibody-Drug Conjugate (ADC) Linkers

ADCs are targeted cancer therapeutics that consist of a monoclonal antibody conjugated to a potent cytotoxic agent via a chemical linker.[7] Methyl 6-hydroxyhexanoate derivatives can serve as components of these linkers. The hydroxyl group can be functionalized to attach to the antibody, often through a maleimide (B117702) group for conjugation to cysteine residues, while the ester end can be converted to an active ester for coupling with the drug.

Logical Relationship: ADC Synthesis

Conclusion

The hydroxyl group of methyl 6-hydroxyhexanoate is a key functional handle that allows for a diverse range of chemical transformations. Its reactivity enables the synthesis of various intermediates and its incorporation into complex molecules like PROTACs and ADCs, highlighting its significance in modern drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for scientists and researchers working with this versatile building block.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. TEMPO [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. njbio.com [njbio.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Methyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-hydroxyhexanoate (B1236181), a bifunctional molecule containing both a methyl ester and a primary alcohol, serves as a versatile building block in organic synthesis and polymer chemistry. Its reactivity at both functional groups allows for a variety of transformations, making it a molecule of interest in the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the core reaction mechanisms involving Methyl 6-hydroxyhexanoate, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Physicochemical Properties and Spectroscopic Data

Methyl 6-hydroxyhexanoate is a colorless liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Density | 1.021 g/cm³ | [1] |

| Boiling Point | 123 °C at 12 Torr | [2] |

| Melting Point | 123-124 °C (Solv: benzene; cyclohexane; acetone) | [2] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [3] |

Spectroscopic Data:

The structural characterization of Methyl 6-hydroxyhexanoate is crucial for monitoring its reactions. The following are key spectroscopic assignments for ¹H and ¹³C NMR in CDCl₃.[4]

¹H NMR (600 MHz, CDCl₃):

-

δ 3.66 (s, 3H, -OCH₃)

-

δ 3.64 (t, J = 6.5 Hz, 2H, -CH₂OH)

-

δ 2.32 (t, J = 7.5 Hz, 2H, -C(=O)CH₂-)

-

δ 1.74 (s, 1H, -OH)

-

δ 1.65 (p, J = 7.5 Hz, 2H, -C(=O)CH₂CH₂-)

-

δ 1.57 (p, J = 6.7 Hz, 2H, -CH₂CH₂OH)

-

δ 1.39 (p, J = 7.7 Hz, 2H, -CH₂CH₂CH₂-)

¹³C NMR (151 MHz, CDCl₃):

-

δ 174.32 (C=O)

-

δ 62.77 (-CH₂OH)

-

δ 51.63 (-OCH₃)

-

δ 34.12 (-C(=O)CH₂-)

-

δ 32.44 (-CH₂CH₂OH)

-

δ 25.42 (-C(=O)CH₂CH₂-)

-

δ 24.76 (-CH₂CH₂CH₂-)

Core Reaction Mechanisms

The dual functionality of Methyl 6-hydroxyhexanoate allows it to participate in a range of reactions, primarily targeting the hydroxyl and ester groups. The most fundamental of these are polymerization, oxidation, and transesterification.

Polymerization: Synthesis of Poly(6-hydroxyhexanoate)

Methyl 6-hydroxyhexanoate can undergo polycondensation to form poly(6-hydroxyhexanoate), a biodegradable polyester (B1180765). This process can be catalyzed by enzymes, typically lipases, or by metal-based catalysts.

Enzymatic Polymerization:

Lipase-catalyzed polymerization is a green and highly selective method for polyester synthesis.[5] The reaction proceeds through an acyl-enzyme intermediate.[6]

Mechanism of Lipase-Catalyzed Polycondensation:

The accepted mechanism for lipase-catalyzed polycondensation involves a "Ping-Pong Bi-Bi" mechanism.[7] The catalytic triad (B1167595) of the lipase (B570770) (commonly Ser-His-Asp) is responsible for the catalytic activity.

Quantitative Data for Analogous Enzymatic Polymerization:

| Parameter | Value | Conditions | Reference |

| Monomer Conversion | ~75% | Candida antarctica lipase B, ultrasonic irradiation | [8] |

| Vmax | 3.848 × 10⁻³ M H⁻¹ | Lipase-catalyzed esterification of ε-caprolactone | [3] |

| Km (for MGP) | 8.189 × 10⁻² M | Lipase-catalyzed esterification of ε-caprolactone | [3] |

| Km (for ECL) | 6.050 M | Lipase-catalyzed esterification of ε-caprolactone | [3] |

Experimental Protocol for Lipase-Catalyzed Synthesis of Poly(6-hydroxyhexanoate) (Analogous):

The following protocol is adapted from the lipase-catalyzed ring-opening polymerization of ε-caprolactone.

-

Materials: ε-caprolactone (as a precursor or analogous substrate), immobilized Candida antarctica lipase B (e.g., Novozym 435), ionic liquid (e.g., 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate), and a suitable solvent like toluene (B28343) if not using an ionic liquid.

-

Reaction Setup: In a dried reaction vessel, dissolve the monomer in the chosen solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the monomer.

-

Reaction Conditions: The reaction is typically carried out at a temperature between 60-80°C with continuous stirring. For ultrasound-assisted synthesis, the reaction vessel is placed in an ultrasonic bath.

-

Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight by techniques such as Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.

-

Termination and Purification: After the desired reaction time, the enzyme is filtered off. The polymer is then precipitated by pouring the reaction mixture into a non-solvent like cold methanol. The precipitated polymer is collected by filtration and dried under vacuum.

Oxidation to Adipic Acid Derivatives

The primary alcohol group of Methyl 6-hydroxyhexanoate can be oxidized to a carboxylic acid, yielding a derivative of adipic acid. This reaction is significant as adipic acid is a key monomer in the production of nylon. The oxidation of the related compound, 6-hydroxyhexanoic acid, has been shown to produce adipic acid in high yields.[9][10]

Mechanism of Oxidation:

The oxidation can be carried out using various oxidizing agents, including biocatalysts like Gluconobacter oxydans or metal-based catalysts in the presence of an oxidant like molecular oxygen or hydrogen peroxide. The general mechanism involves the stepwise oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid.

Quantitative Data for Analogous Oxidation:

Studies on the oxidation of 1,6-hexanediol (B165255) by Gluconobacter oxydans have demonstrated a complete conversion to adipic acid with a yield of over 99% in a fed-batch process.[10] In another study, the oxidation of 6-hydroxyhexanoate by Pseudomonas spp. yielded adipic acid in a 30% molar yield.[9]

| Reactant | Catalyst/Method | Product | Yield | Reference |

| 1,6-Hexanediol | Gluconobacter oxydans | Adipic Acid | >99% | [10] |

| 6-Hydroxyhexanoate | Pseudomonas spp. | Adipic Acid | 30% (molar) | [9] |

Experimental Protocol for Oxidation (Analogous):

The following is a generalized protocol based on the microbial oxidation of 1,6-hexanediol.

-

Culture Preparation: Cultivate the selected microorganism (e.g., Gluconobacter oxydans) in a suitable growth medium.

-

Reaction Setup: Prepare a reaction buffer at the optimal pH for the microbial cells.

-

Cell Suspension: Harvest the microbial cells and resuspend them in the reaction buffer.

-

Substrate Addition: Add Methyl 6-hydroxyhexanoate to the cell suspension. For fed-batch processes, the substrate is added intermittently.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with adequate aeration and agitation.

-

Monitoring: Monitor the substrate consumption and product formation using analytical techniques such as HPLC or GC-MS.

-

Product Isolation: After the reaction is complete, separate the cells from the supernatant. The product can be isolated from the supernatant by extraction or crystallization.

Transesterification

The methyl ester group of Methyl 6-hydroxyhexanoate can undergo transesterification with other alcohols, a reaction that is typically catalyzed by acids or bases, or by enzymes. This reaction is fundamental in modifying the ester functionality for various applications.

Mechanism of Acid-Catalyzed Transesterification:

The acid-catalyzed transesterification proceeds via a tetrahedral intermediate after protonation of the carbonyl oxygen.

References

- 1. Methyl 6-hydroxyhexanoate | 4547-43-7 | EAA54743 [biosynth.com]

- 2. homework.study.com [homework.study.com]

- 3. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07138B [pubs.rsc.org]

- 9. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using Methyl 6-hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxyhexanoate (B1236181) is a valuable monomer for the synthesis of aliphatic polyesters, offering a versatile platform for the development of biodegradable and biocompatible materials. These polyesters, particularly poly(6-hydroxyhexanoate), are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. This document provides detailed application notes and experimental protocols for the synthesis of polyesters using Methyl 6-hydroxyhexanoate via polycondensation reactions.

Overview of Synthesis Methods

The primary method for polymerizing Methyl 6-hydroxyhexanoate is through a transesterification polycondensation reaction. This process involves the reaction of the hydroxyl group of one monomer with the methyl ester group of another, eliminating methanol (B129727) as a byproduct. The reaction can be carried out using two main techniques: melt polycondensation and solution polycondensation.

-

Melt Polycondensation: This is a solvent-free method where the monomer is heated above its melting point in the presence of a catalyst. The reaction is typically carried out in two stages: an initial stage at atmospheric pressure to remove the bulk of the methanol, followed by a second stage under high vacuum to drive the reaction to completion and achieve high molecular weights.

-

Solution Polycondensation: In this method, the monomer and catalyst are dissolved in a high-boiling point, inert solvent. The reaction is carried out at a lower temperature than melt polycondensation, which can be advantageous for heat-sensitive applications. The removal of methanol is typically achieved by distillation.

Data Presentation

The following tables summarize the expected experimental parameters and potential properties of poly(6-hydroxyhexanoate) synthesized from Methyl 6-hydroxyhexanoate. Please note that the quantitative data is primarily derived from studies on closely related copolymers, such as poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)], due to the limited availability of data for the homopolymer synthesized via polycondensation.[1][2][3]

Table 1: Typical Reaction Conditions for Polycondensation of Methyl 6-hydroxyhexanoate

| Parameter | Melt Polycondensation | Solution Polycondensation |

| Catalyst | Titanium (IV) isopropoxide, Tin (II) octoate | Titanium (IV) isopropoxide, p-Toluenesulfonic acid |

| Catalyst Conc. | 0.1 - 0.5 mol% | 0.1 - 1.0 mol% |

| Temperature (Stage 1) | 160 - 180 °C | 140 - 160 °C |

| Time (Stage 1) | 2 - 4 hours | 4 - 8 hours |

| Pressure (Stage 1) | Atmospheric (under N₂) | Atmospheric (under N₂) |

| Temperature (Stage 2) | 180 - 220 °C | N/A |

| Time (Stage 2) | 4 - 8 hours | N/A |

| Pressure (Stage 2) | < 1 Torr (High Vacuum) | N/A |

| Solvent | None | Diphenyl ether, Toluene (with azeotropic removal of methanol) |

Table 2: Expected Properties of Poly(6-hydroxyhexanoate)

| Property | Expected Value Range | Characterization Method |

| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Glass Transition Temperature (Tg) | -65 to -55 °C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | 55 - 65 °C | DSC |

| Tensile Strength | 20 - 40 MPa | Tensile Testing |

| Elongation at Break | 500 - 800 % | Tensile Testing |

Experimental Protocols

Protocol 1: Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for the synthesis of poly(6-hydroxyhexanoate).

Materials:

-

Methyl 6-hydroxyhexanoate (monomer)

-

Titanium (IV) isopropoxide (catalyst)

-

Nitrogen gas (high purity)

-

Methanol (for purification)

-